molecular formula C18H15ClN2O2S B4184184 N-{2-[(4-CHLOROPHENYL)SULFANYL]PHENYL}-3,5-DIMETHYL-4-ISOXAZOLECARBOXAMIDE

N-{2-[(4-CHLOROPHENYL)SULFANYL]PHENYL}-3,5-DIMETHYL-4-ISOXAZOLECARBOXAMIDE

Cat. No.: B4184184
M. Wt: 358.8 g/mol
InChI Key: CPMAOXCLWDEWMA-UHFFFAOYSA-N
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Description

N-{2-[(4-CHLOROPHENYL)SULFANYL]PHENYL}-3,5-DIMETHYL-4-ISOXAZOLECARBOXAMIDE is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of a chlorophenyl group, a thioether linkage, and an isoxazole ring, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-CHLOROPHENYL)SULFANYL]PHENYL}-3,5-DIMETHYL-4-ISOXAZOLECARBOXAMIDE typically involves multiple steps:

    Formation of the isoxazole ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the chlorophenyl group: This step involves the reaction of a chlorophenyl thiol with a suitable phenyl derivative.

    Coupling reactions: The final step involves coupling the isoxazole ring with the chlorophenyl-thioether intermediate under specific conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-CHLOROPHENYL)SULFANYL]PHENYL}-3,5-DIMETHYL-4-ISOXAZOLECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the isoxazole ring or the chlorophenyl group.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Modified isoxazole derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-{2-[(4-CHLOROPHENYL)SULFANYL]PHENYL}-3,5-DIMETHYL-4-ISOXAZOLECARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-{2-[(4-CHLOROPHENYL)SULFANYL]PHENYL}-3,5-DIMETHYL-4-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[(4-bromophenyl)thio]phenyl}-3,5-dimethyl-4-isoxazolecarboxamide
  • N-{2-[(4-fluorophenyl)thio]phenyl}-3,5-dimethyl-4-isoxazolecarboxamide
  • N-{2-[(4-methylphenyl)thio]phenyl}-3,5-dimethyl-4-isoxazolecarboxamide

Uniqueness

N-{2-[(4-CHLOROPHENYL)SULFANYL]PHENYL}-3,5-DIMETHYL-4-ISOXAZOLECARBOXAMIDE is unique due to the presence of the chlorophenyl group, which can impart distinct chemical and biological properties

Properties

IUPAC Name

N-[2-(4-chlorophenyl)sulfanylphenyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2S/c1-11-17(12(2)23-21-11)18(22)20-15-5-3-4-6-16(15)24-14-9-7-13(19)8-10-14/h3-10H,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPMAOXCLWDEWMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NC2=CC=CC=C2SC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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